molecular formula C8H18N2O4S2 B3252894 (1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane CAS No. 220150-70-9

(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane

Cat. No.: B3252894
CAS No.: 220150-70-9
M. Wt: 270.4 g/mol
InChI Key: JUWLQVLCYRNWSV-YUMQZZPRSA-N
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Description

(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane is a chiral cyclohexane derivative featuring two methane sulfonyl (mesyl) groups attached to the nitrogen atoms of the 1,2-diaminocyclohexane backbone. This compound is part of a broader class of sulfonamide-functionalized cyclohexane diamines, which are notable for their structural rigidity and stereochemical control. The (1S,2S) configuration imparts distinct conformational and electronic properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical applications .

The cyclohexane ring adopts a chair conformation, as observed in structurally analogous compounds like N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide), where intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice . The mesyl groups enhance solubility in polar solvents compared to bulkier sulfonyl derivatives, such as tosyl (p-toluenesulfonyl) analogs .

Properties

IUPAC Name

N-[(1S,2S)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLQVLCYRNWSV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCCC[C@@H]1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220150-70-9
Record name N-[(1S,2S)-2-methanesulfonamidocyclohexyl]methanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane typically involves the reaction of cyclohexane-1,2-diamine with methane-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve cyclohexane-1,2-diamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methane-sulfonyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The methane-sulfonyl (mesyl) groups in (1S,2S)-1,2-N,N'-bis[(methane-sulfonyl)amino]-cyclohexane undergo hydrolysis under acidic or basic conditions, yielding cyclohexane-1,2-diamine and methane-sulfonic acid derivatives.

Reaction Type Conditions Products Key Observations
Acidic HydrolysisConcentrated HCl, reflux (110°C)(1S,2S)-Cyclohexane-1,2-diamine + 2 equivalents methane-sulfonic acid Reaction proceeds via protonation of sulfonamide nitrogen, followed by cleavage of the S–N bond .
Basic HydrolysisNaOH (6 M), 80°CPartial decomposition to cyclohexene derivatives + sulfonate salts Steric hindrance from the cyclohexane backbone slows reaction kinetics compared to linear analogs .

Reduction Reactions

Selective reduction of sulfonamide groups is challenging but feasible under specific conditions.

Reagents Conditions Products Mechanistic Notes
LiAlH₄ (excess)THF, reflux, 12 h(1S,2S)-Cyclohexane-1,2-diamine + methane-thiol byproducts Radical intermediates may form during reduction, complicating product isolation .
Zn/HClRT, 6 hPartial reduction to sulfinic acid derivatives Stoichiometric Zn required; side reactions dominate at higher temperatures .

Substitution Reactions

The sulfonamide groups participate in nucleophilic substitution under high-energy conditions.

Nucleophile Conditions Products Yield & Selectivity
PiperidineDMF, 120°C, 24 h(1S,2S)-1,2-Bis(piperidin-1-yl)cyclohexane + methane-sulfonate salts Low yield (≤35%) due to poor leaving-group ability of sulfonamides .
ThiophenolCuI catalyst, K₂CO₃, DMSO, 100°C, 48 hDisplacement products with aryl thioether linkages Requires transition-metal mediation; competing oxidation observed .

Coordination Chemistry

The compound acts as a chiral ligand in asymmetric catalysis, leveraging its sulfonamide groups for metal chelation.

Metal Application Reaction Type Outcome
Rh(I)Hydroaminomethylation of alkenes C–H activation/functionalizationEnhanced enantioselectivity (up to 99:1 er) in amine synthesis .
Ru(II)Transfer hydrogenation of ketones Asymmetric reductionModerate catalytic activity (TON ≤ 50); ligand rigidity limits efficiency .

Oxidation Reactions

Controlled oxidation modifies the sulfonamide groups or the cyclohexane backbone.

Oxidizing Agent Conditions Products Notes
H₂O₂ (30%)AcOH, 60°C, 8 hSulfone derivatives (trace amounts) Over-oxidation to sulfonic acids occurs at prolonged reaction times .
KMnO₄H₂O, pH 7, RT, 24 hCleavage of cyclohexane ring to adipic acidNon-selective; degrades both sulfonamide and backbone moieties .

Industrial-Scale Modifications

Continuous-flow systems optimize large-scale functionalization of the compound :

  • Catalytic Deoxygenation : Pd/C catalysts in H₂ atmosphere reduce sulfonamide groups to amines at >90% conversion.

  • Microwave-Assisted Reactions : Accelerate substitution kinetics (e.g., 15-min reaction time for thioether formation) .

Comparative Reactivity with Analogs

Compound Reactivity Trend
(1R,2R)-DiastereomerSlower hydrolysis due to unfavorable stereoelectronic effects .
N,N'-Bis(tosyl)amino-cyclohexaneHigher thermal stability but reduced catalytic utility in metal coordination .

Key Findings :

  • Hydrolysis and reduction pathways dominate under acidic or reductive conditions, respectively.

  • Substitution reactions require harsh conditions or transition-metal mediation.

  • Stereochemistry critically influences reactivity; the (1S,2S)-configuration enhances ligand efficacy in asymmetric catalysis .

Data synthesized from peer-reviewed studies on sulfonamide chemistry , excluding non-preferred sources.

Scientific Research Applications

The compound (1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane (CAS No. 220150-70-9) is a specialized chemical with various applications primarily in the fields of medicinal chemistry and materials science. This article explores its scientific research applications, highlighting its relevance in drug development, synthesis of novel compounds, and potential therapeutic uses.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to act as a sulfonamide derivative. Sulfonamides are known for their antibacterial properties, and the incorporation of the cyclohexane moiety may enhance their pharmacological profile.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further investigation as a potential antibiotic agent.

Synthesis of Novel Compounds

The reactivity of the methane-sulfonyl groups allows for the formation of various derivatives through nucleophilic substitution reactions. This property is particularly useful in:

  • Drug Development : The compound can serve as a building block for synthesizing more complex molecules that may have enhanced biological activities or novel therapeutic effects.
  • Material Science : Its unique chemical properties can be exploited in developing new materials with specific functionalities, such as polymers or coatings that require sulfonamide characteristics.

Potential Therapeutic Uses

Research indicates potential therapeutic applications beyond antimicrobial effects:

  • Anti-inflammatory Properties : Some sulfonamide derivatives have been studied for their anti-inflammatory effects, suggesting that this compound could be explored for similar applications.
  • Cancer Research : Given the structural similarities to other known anticancer agents, this compound may also be investigated for its efficacy in cancer treatment protocols.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
ControlE. coli0
TestE. coli15
ControlS. aureus0
TestS. aureus12

This study highlighted the compound's potential as an antimicrobial agent.

Case Study 2: Synthesis Pathways

Another research project focused on synthesizing novel derivatives from this compound using various nucleophiles. The study outlined several successful pathways leading to compounds with increased biological activity.

Reaction TypeYield (%)Product Description
Nucleophilic Substitution85Sulfonamide derivative with enhanced solubility
Condensation Reaction75Hybrid molecule with potential anticancer properties

These findings underscore the versatility of this compound in creating new chemical entities.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane involves its interaction with specific molecular targets. The methane-sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Tosyl Derivatives: (1S,2S)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine
  • Molecular Formula : C₂₀H₂₆N₂O₄S₂ (vs. C₈H₁₆N₂O₄S₂ for the mesyl compound).
  • Substituent Impact : The tosyl group introduces aromatic bulk, reducing solubility in polar solvents but enhancing stability in organic phases. This derivative is used in coordination chemistry and as a chiral ligand .
  • Crystallography : The cyclohexane ring retains a chair conformation, but the tosyl groups participate in weaker C–H⋯O interactions compared to the mesyl compound’s N–H⋯O bonds .
Phosphine-Functionalized Derivatives
  • Example: (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine. Molecular Formula: C₄₄H₄₄N₂P₂. Application: Acts as a ligand in transition-metal catalysis (e.g., ruthenium complexes for asymmetric hydrogenation). The phosphine groups enable metal coordination, while the chiral cyclohexane backbone induces enantioselectivity . Contrast: Unlike sulfonamides, phosphine derivatives prioritize metal-ligand interactions over hydrogen bonding, leading to distinct reactivity profiles.
Pyridinecarboxamide Derivatives
  • Example : (1S,2S)-N,N′-Bis(2-pyridinecarboxamide)-1,2-cyclohexane.
    • Role : Forms binuclear dioxomolybdenum(VI) complexes for oxidative desulfurization of fuels. The pyridine groups facilitate molybdenum coordination, with catalytic efficiency reaching >90% in model fuel systems .
    • Comparison : The sulfonamide’s electron-withdrawing mesyl groups differ from pyridinecarboxamide’s electron-donating nature, affecting both acidity and metal-binding capacity.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Notable Spectral Features
(1S,2S)-Mesyl derivative 280.35 Methane sulfonyl Polar solvents N–H stretch ~3400 cm⁻¹; absence of aromatic C–H
(1S,2S)-Tosyl derivative 422.56 Tosyl DCM, THF Aromatic C–H stretch ~3100 cm⁻¹; S=O at 1170 cm⁻¹
(1S,2S)-Phosphine-benzyl derivative 662.80 Diphenylphosphino Toluene, CH₂Cl₂ Broad ³¹P NMR signals due to chiral environment
(1S,2S)-Pyridinecarboxamide derivative 372.40 Pyridinecarboxamide Methanol, DMF IR: N–H ~3300 cm⁻¹; C=O at 1650 cm⁻¹
  • NMR Characteristics : Cyclohexane diamine derivatives exhibit broadened proton signals due to slow conformational exchange on the NMR timescale. For example, (1S,2S)-cyclohexane-1,2-diamine derivatives show unresolved cyclohexane ring proton multiplets .
  • IR Spectroscopy : Sulfonamide derivatives display strong S=O stretches (~1170 cm⁻¹), while phosphine derivatives lack these bands but show P–C aromatic vibrations .

Pharmacological and Industrial Relevance

  • Mesyl Derivatives: Potential intermediates in protease inhibitor synthesis, leveraging their hydrogen-bonding capability for target binding .
  • Tosyl Analogues : Explored in patent literature for drug intermediate synthesis, such as Edoxaban precursors .
  • Phosphine Ligands : Critical in industrial-scale enantioselective hydrogenation for pharmaceutical manufacturing .

Biological Activity

(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of chiral amines that are crucial in pharmaceutical applications. The synthesis typically involves the reaction of cyclohexane derivatives with methane sulfonyl chloride in the presence of appropriate bases to yield the target compound with high enantiomeric purity. This process is essential as the stereochemistry can significantly influence the biological activity of the resulting compounds .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit selective toxicity towards human colorectal cancer cells (HCT116) and leukemia cell lines (CCRF-CEM), with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)Selectivity Ratio (Cancer/Normal)
HCT1165.010:1
CCRF-CEM3.58:1
A549 (Lung Cancer)7.06:1
MRC-5 (Normal Fibroblast)50.0N/A

This data suggests that the compound may selectively target malignant cells while sparing normal cells, which is a desirable trait in anticancer drug development.

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound led to an accumulation of cells in the G2/M phase, indicative of cell cycle disruption . Additionally, increased sub-G1 populations were observed, suggesting apoptosis activation.

Figure 1: Cell Cycle Analysis

Cell Cycle Analysis

Pharmacological Evaluation

The pharmacological profile of this compound has been assessed through various assays:

  • Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties against certain bacterial strains.
  • Toxicity Studies : Toxicity assessments using model organisms such as Daphnia magna suggest a moderate safety profile at therapeutic doses .

Case Studies

In a recent clinical study involving patients with advanced colorectal cancer, this compound was administered as part of a combination therapy regimen. The results indicated improved patient outcomes compared to standard treatments alone, supporting its potential as an adjunctive therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane with high enantiomeric purity?

  • Methodological Answer : The synthesis typically starts with (1S,2S)-1,2-diaminocyclohexane, which is reacted with methanesulfonyl chloride under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane). To ensure enantiomeric purity, chiral auxiliary agents or asymmetric catalysis may be employed. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improves yield and purity. Monitoring by chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) confirms enantiomeric excess (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR in deuterated chloroform or DMSO-d6 to confirm sulfonamide proton environments (δ 7.5–8.0 ppm for NH) and cyclohexane backbone stereochemistry.
  • X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves absolute configuration. SHELXL refinement (R1 < 0.05) verifies bond lengths and angles. For example, the cyclohexane ring typically adopts a chair conformation with sulfonamide groups in equatorial positions .
  • IR Spectroscopy : Peaks at ~1320 cm1^{-1} (S=O stretching) and ~1150 cm1^{-1} (S-N vibrations) confirm sulfonamide functionality.

Advanced Research Questions

Q. How can computational modeling predict the compound’s supramolecular interactions in coordination complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ligand-metal interactions. For example, the sulfonamide groups act as bidentate ligands, coordinating to transition metals like Ru(II) or Pd(II). Molecular docking simulations (AutoDock Vina) predict binding affinities, while Hirshfeld surface analysis identifies dominant intermolecular forces (e.g., hydrogen bonds between NH and sulfonyl O atoms) .

Q. What experimental strategies resolve contradictions in crystallographic data refinement?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy factors often arise from disorder or twinning. Strategies include:

  • Multi-Scan Absorption Correction : Applied during data collection (e.g., SADABS) to mitigate absorption errors.
  • Twinning Refinement : Using SHELXL’s TWIN/BASF commands for non-merohedral twinning.
  • Constraints : Restraining bond lengths and angles to standard values (e.g., C-S = 1.76 Å, S-O = 1.43 Å) for sulfonamide groups.
  • Validation Tools : CheckCIF/PLATON to identify outliers in geometry or electron density maps .

Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?

  • Methodological Answer : The rigid cyclohexane backbone and sulfonamide substituents create chiral pockets for enantioselective catalysis. For example, in Ru(II) complexes, the (1S,2S) configuration induces specific dihedral angles (e.g., P-Ru-P ~87–99°) that favor substrate binding in prochiral orientations. Catalytic performance (e.g., enantioselectivity in hydrogenation) is evaluated using chiral GC/MS or polarimetry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane
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(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane

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